molecular formula C8H7Br3N2O B6469566 5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide CAS No. 2640865-85-4

5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide

Cat. No.: B6469566
CAS No.: 2640865-85-4
M. Wt: 386.87 g/mol
InChI Key: OSPOSWWNZLRISK-UHFFFAOYSA-N
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Description

5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine atoms and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of 3-methylpyridine-2-carboxamide, followed by further bromination to introduce the dibromomethyl group. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of catalysts and solvents such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex pyridine-based structures .

Scientific Research Applications

5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and carboxamide group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide is unique due to the presence of multiple bromine atoms and the dibromomethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyridine derivatives .

Properties

IUPAC Name

5-bromo-3-(dibromomethyl)-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3N2O/c1-12-8(14)6-5(7(10)11)2-4(9)3-13-6/h2-3,7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPOSWWNZLRISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=N1)Br)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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